molecular formula C15H10BrFN2OS2 B2696146 4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 306736-05-0

4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2696146
CAS No.: 306736-05-0
M. Wt: 397.28
InChI Key: UPLSQPKDMUFCJJ-UHFFFAOYSA-N
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Description

4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound featuring a benzamide core substituted with bromine, fluorine, and a benzo[d]thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multi-step reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine, the compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The thiazole ring and methylthio group can be targets for oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the thiazole ring and methylthio group.

Scientific Research Applications

4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-bromo-2-fluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2OS2/c1-21-15-19-12-5-3-9(7-13(12)22-15)18-14(20)10-4-2-8(16)6-11(10)17/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLSQPKDMUFCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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